N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide is an organic compound with the molecular formula C10H13N3O It features a pyrazine ring substituted with a methyl group and an ethyl group, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethylamine to form the corresponding amide. This intermediate is then subjected to a dehydration reaction to yield the final product. The reaction conditions typically involve the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups on the pyrazine ring.
Scientific Research Applications
N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[2-(5-Methylpyrazin-2-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[2-(5-Methylpyrazin-2-yl)ethyl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group.
N-[2-(5-Methylpyrazin-2-yl)ethyl]benzamide: Similar structure but with a benzamide group instead of a prop-2-enamide group.
Uniqueness: N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the prop-2-enamide moiety allows for unique interactions with molecular targets, differentiating it from other similar compounds .
Properties
IUPAC Name |
N-[2-(5-methylpyrazin-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-10(14)11-5-4-9-7-12-8(2)6-13-9/h3,6-7H,1,4-5H2,2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJVDLXZLCPLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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